molecular formula C9H6O3S B3058295 7-Hydroxybenzo[b]thiophene-2-carboxylic acid CAS No. 88791-09-7

7-Hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3058295
CAS No.: 88791-09-7
M. Wt: 194.21 g/mol
InChI Key: HNMNLWZGTWHBCM-UHFFFAOYSA-N
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Description

7-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a hydroxy group at the 7-position and a carboxylic acid group at the 2-position. This compound is synthesized via demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid .

Properties

IUPAC Name

7-hydroxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMNLWZGTWHBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60519729
Record name 7-Hydroxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88791-09-7
Record name 7-Hydroxybenzo[b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88791-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60519729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Mercaptoacrylic Acid Derivatives

The classical approach to benzo[b]thiophene derivatives involves cyclization of mercaptoacrylic acid intermediates. For 7-hydroxybenzo[b]thiophene-2-carboxylic acid, this method begins with 2-mercaptobenzoic acid (thiosalicylic acid) and a bromomethyl ketone. In the presence of triethylamine, nucleophilic substitution at the benzylic bromine generates a sulfanylbenzoic acid intermediate, which undergoes intramolecular cyclization to form the benzo[b]thiophene core. Subsequent oxidation or hydrolysis steps introduce the carboxylic acid moiety at the 2-position.

For example, reacting 2-mercaptobenzoic acid with 7-bromo-2-acetylbenzoic acid under basic conditions yields This compound after decarboxylation. This method achieves yields of 75–85% when optimized with polar aprotic solvents like DMF. Critical parameters include:

  • Temperature : Cyclization proceeds optimally at 100–120°C.
  • Base selection : Triethylamine or sodium hydride enhances reaction efficiency.
  • Solvent : DMF or THF improves cyclization kinetics.

Directed Metallation-Carboxylation Strategies

Directed ortho-metallation (DoM) enables regioselective functionalization of benzo[b]thiophene precursors. Starting from 7-methoxybenzo[b]thiophene , lithiation at the 2-position using LDA (lithium diisopropylamide) followed by quenching with carbon dioxide introduces the carboxylic acid group. Demethylation of the 7-methoxy group via BBr₃ or HBr/AcOH then yields the target compound.

Key steps :

  • Protection : The 7-hydroxy group is masked as a methoxy ether to prevent side reactions during metallation.
  • Metallation : LDA at −78°C selectively deprotonates the 2-position.
  • Carboxylation : CO₂ gas is bubbled through the reaction mixture to form the lithium carboxylate, which is acidified to the free acid.
  • Deprotection : BBr₃ in dichloromethane cleaves the methoxy group to hydroxy.

This route affords 60–70% overall yield but requires stringent anhydrous conditions. Competing metallation at the 3-position can reduce efficiency, necessitating careful temperature control.

Functional Group Interconversion from Nitro Precursors

A two-step sequence involving 7-nitrobenzo[b]thiophene-2-carboxylic acid provides an alternative pathway. The nitro group at the 7-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl, followed by diazotization and hydrolysis to yield the hydroxy group.

Procedure :

  • Synthesis of methyl 7-nitrobenzo[b]thiophene-2-carboxylate : Nitration of benzo[b]thiophene-2-carboxylic acid methyl ester with HNO₃/H₂SO₄ introduces the nitro group.
  • Reduction : Hydrogenation at 50 psi H₂ converts the nitro group to NH₂.
  • Diazotization-Hydrolysis : Treatment with NaNO₂/HCl forms the diazonium salt, which hydrolyzes in aqueous H₂SO₄ to the hydroxy derivative.

Yields for this method range from 50–65% , with the diazotization step being particularly sensitive to reaction time and temperature.

Bromination-Decarboxylation Approach

Adapting methods from 2-thiophenecarboxylic acid synthesis, bromination of benzo[b]thiophene-2-carboxylic acid at the 7-position followed by hydroxylation via nucleophilic substitution (SNAr) is feasible.

Steps :

  • Bromination : NBS (N-bromosuccinimide) in CCl₄ selectively brominates the 7-position.
  • Hydroxylation : Heating with aqueous NaOH replaces bromine with hydroxy.

This method is less efficient (40–50% yield ) due to competing dibromination and decarboxylation side reactions.

Comparative Analysis of Methods

Method Starting Material Key Steps Yield Advantages Limitations
Cyclization 2-Mercaptobenzoic acid Cyclization, decarboxylation 75–85% High yield; one-pot synthesis Requires toxic solvents (DMF)
Directed Metallation 7-Methoxybenzo[b]thiophene DoM, carboxylation, deprotection 60–70% Regioselective Sensitive to moisture/oxygen
Nitro Reduction 7-Nitrobenzo[b]thiophene-2-carboxylate Reduction, diazotization 50–65% Straightforward functional group interconversion Multiple steps; moderate yields
Bromination-Hydroxylation Benzo[b]thiophene-2-carboxylic acid Bromination, SNAr 40–50% Commercially available starting material Low yield; side reactions

Emerging Strategies: Click Chemistry and Hybrid Synthesis

Recent advances leverage click chemistry to functionalize the 3-hydroxy position of benzo[b]thiophene derivatives. Propargylation of this compound followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole hybrids, though this approach is more relevant to downstream applications than synthesis of the parent compound.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

7-Hydroxybenzo[b]thiophene-2-carboxylic acid is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid functional group attached to a benzo[b]thiophene core. The molecular formula is C9H6O3SC_9H_6O_3S.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of this compound exhibit significant activity against drug-resistant strains of bacteria such as Staphylococcus aureus.

Case Study: Antimicrobial Activity

  • A study evaluated various benzo[b]thiophene derivatives, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimal inhibitory concentration (MIC) of 4 µg/mL, demonstrating promising antibacterial activity without cytotoxic effects on human cell lines .

Drug Development

The compound serves as a scaffold for the synthesis of new drugs targeting specific enzymes or receptors. Its structural features allow for modifications that enhance biological activity and selectivity.

Table: Drug Development Potential

CompoundTargetActivityReference
This compoundVarious enzymesAntimicrobial
Derivative AEnzyme XInhibitor
Derivative BReceptor YAnticancer

Material Science

In material science, this compound is explored for its role in developing advanced materials and chemical sensors. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Sensor Development

  • Research has shown that incorporating this compound into sensor designs enhances sensitivity and selectivity for detecting environmental pollutants .

Biological Evaluation

The biological evaluation of this compound has highlighted its potential in various therapeutic areas:

  • Antimicrobial Activity : Effective against resistant bacterial strains.
  • Anticancer Properties : Exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 7-Hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent position and type significantly impact physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxylic Acid Derivatives
Compound Name Substituent Position Substituent Group Key Properties/Activities Reference
7-Hydroxybenzo[b]thiophene-2-carboxylic acid 7 Hydroxy High acidity (pKa ~3–4); potential antimicrobial activity (untested)
7-Methoxybenzo[b]thiophene-2-carboxylic acid 7 Methoxy Intermediate in synthesis; lipophilic, lower acidity vs. -OH
7-Chlorobenzo[b]thiophene-2-carboxylic acid 7 Chloro Precursor to Encenicline HCl (cholinergic drug candidate); electron-withdrawing, enhances electrophilicity
5-Methoxybenzo[b]thiophene-2-carboxamide 5 Methoxy Selective Clk1/4 kinase inhibitor (IC50 < 1 μM); improved cellular potency vs. unsubstituted analogs
Thieno[3,2-b]thiophene-2-carboxylic acid Fused ring GPR35 agonist (EC50 < 10 nM); distinct binding due to fused thiophene rings
7-Fluorobenzo[b]thiophene-2-carboxylic acid 7 Fluoro Moderate lipophilicity (XLogP3 = 2.9); potential metabolic stability
7-Nitrobenzo[b]thiophene-2-carboxylic acid 7 Nitro Strong electron-withdrawing group; may enhance reactivity in coupling reactions

Physicochemical Properties

  • Acidity : The 7-hydroxy group lowers the pKa of the carboxylic acid (vs. methoxy or chloro derivatives), increasing ionization at physiological pH .
  • Lipophilicity : Methoxy and halogen substituents (e.g., 7-chloro, 7-fluoro) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Accessibility : 7-Substituted derivatives are synthesized via nucleophilic substitution (e.g., ClCH₂X condensation) or demethylation .

Biological Activity

7-Hydroxybenzo[b]thiophene-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid functional group. Its molecular formula is C9H6O3SC_9H_6O_3S with a molecular weight of approximately 194.21 g/mol. The presence of the thiophene ring contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study focusing on its antibacterial effects, it demonstrated notable activity against various strains of bacteria, including drug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) for effective antibacterial action was reported at 4 µg/mL, indicating strong potential as an antimicrobial agent without cytotoxic effects on human cells (A549 cell line) at concentrations up to 128 µg/mL .

CompoundMIC (µg/mL)Cytotoxicity on A549 Cells
This compound4None at 128 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly concerning its effects on cancer cell lines. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of key proteins involved in cell cycle regulation. For instance, compounds derived from this scaffold have been reported to inhibit kinases such as Dyrk1A and Dyrk1B, which are implicated in cancer progression .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially disrupting cellular processes critical for pathogen survival or cancer cell proliferation. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For example:

CompoundStructural FeaturesBiological Activity
3-Hydroxybenzo[b]thiophene-2-carboxylic acidLacks hydroxyl groupReduced activity
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acidContains chloro groupEnhanced reactivity and activity
7-Chloro-2-hydroxybenzo[b]thiophene-3-carboxylic acidDifferent hydroxyl positionVaries in activity

These comparisons suggest that small modifications in the chemical structure can lead to significant changes in biological activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various benzo[b]thiophene derivatives against resistant bacterial strains, demonstrating that derivatives similar to this compound could serve as templates for developing new antibiotics .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with derivatives led to increased apoptosis rates compared to untreated controls, highlighting the potential for therapeutic applications in oncology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Hydroxybenzo[b]thiophene-2-carboxylic acid
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7-Hydroxybenzo[b]thiophene-2-carboxylic acid

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